molecular formula C16H18FN5O3S B2746208 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide CAS No. 1021051-26-2

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide

Cat. No. B2746208
CAS RN: 1021051-26-2
M. Wt: 379.41
InChI Key: ACCAQRMLTWJMIE-UHFFFAOYSA-N
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Description

“N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 1204297-70-0 . It has a molecular weight of 273.27 . The IUPAC name for this compound is 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in comprehensive chemical databases or material safety data sheets.

Scientific Research Applications

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a similar chemical backbone with the compound , has shown excellent herbicidal activity across a broad spectrum of vegetation. These compounds were synthesized through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, indicating their potential use in agricultural research and development for controlling unwanted vegetation at low application rates (Moran, 2003).

Anti-Asthmatic Activities

Another research direction involves the synthesis of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for anti-asthmatic activities. These compounds, bearing resemblance to the structure of interest, have shown potent activity against platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Such studies underscore the potential of these chemical frameworks in developing treatments for asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicide Development

Investigations into the design and synthesis of novel ALS (acetolactate synthase) inhibitors have also been conducted, with triazolopyrimidinesulfonamide among the compounds synthesized for assessing herbicidal activities. These studies contribute to the understanding of structure-activity relationships and the development of new herbicides (Ren et al., 2000).

Anticancer Effects

Modifications of compounds structurally related to N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide, specifically targeting PI3Ks inhibitors, have shown remarkable anticancer effects. By replacing the acetamide group with alkylurea, these derivatives have exhibited potent antiproliferative activities against human cancer cell lines, suggesting their utility in cancer research and therapy development (Wang et al., 2015).

properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3S/c1-2-11-26(23,24)18-9-10-25-15-8-7-14-19-20-16(22(14)21-15)12-3-5-13(17)6-4-12/h3-8,18H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCAQRMLTWJMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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